2,4-Dimethyl-5-vinylthiazole

Description

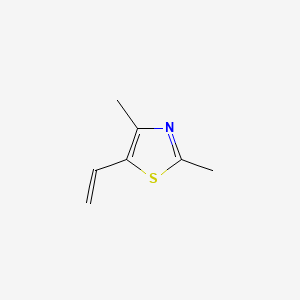

Structure

3D Structure

Propriétés

IUPAC Name |

5-ethenyl-2,4-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-4-7-5(2)8-6(3)9-7/h4H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBCDQHOBLVBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215810 | |

| Record name | 2,4-Dimethyl-5-vinylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; nutty, cocoa-like odour | |

| Record name | 2,4-Dimethyl-5-vinylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/972/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

183.00 to 184.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4-Dimethyl-5-vinylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 2,4-Dimethyl-5-vinylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/972/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.050-1.056 | |

| Record name | 2,4-Dimethyl-5-vinylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/972/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

65505-18-2 | |

| Record name | 5-Ethenyl-2,4-dimethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65505-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-5-vinylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065505182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyl-5-vinylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHYL-5-VINYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16G6IW897V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dimethyl-5-vinylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dimethyl 5 Vinylthiazole

Established Synthetic Pathways for 2,4-Dimethyl-5-vinylthiazole and Related Compounds

The synthesis of the this compound core and its analogs can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency and substrate scope.

Polymerization Routes for this compound and its Derivatives

The presence of a vinyl group on the thiazole (B1198619) ring makes this compound a suitable monomer for polymerization reactions. smolecule.com A key application is in the synthesis of poly(vinylthiazolium) salts, which have shown utility as organocatalysts.

One documented route involves the free-radical polymerization of a derivative, 3,4-dimethyl-5-vinylthiazolium iodide. researchgate.netresearchgate.net This monomer can be synthesized from 4-methyl-5-vinylthiazole (B145775) and methyl iodide. mpg.dempg.de The subsequent polymerization, often initiated by a radical initiator like 2,2'-azobisisobutyronitrile (AIBN), yields poly(3,4-dimethyl-5-vinylthiazolium). researchgate.netresearchgate.net This polymer has demonstrated catalytic activity in reactions such as the thioesterification of aldehydes. researchgate.netresearchgate.net

Table 1: Polymerization of a this compound Derivative

| Monomer | Initiator | Polymer Product | Application |

|---|---|---|---|

| 3,4-Dimethyl-5-vinylthiazol-3-ium iodide | 2,2'-Azobisisobutyronitrile (AIBN) | Poly(3,4-dimethyl-5-vinylthiazolium) iodide | Precatalyst for thioesterification researchgate.netresearchgate.net |

Hantzsch-type Syntheses and Analogous Cyclization Reactions

The Hantzsch thiazole synthesis is a cornerstone method for the formation of the thiazole ring and is widely applicable to the preparation of derivatives like 2,4-dimethylthiazole (B1360104). smolecule.comorgsyn.org This classical method involves the condensation reaction between an α-haloketone and a thioamide. smolecule.comorgsyn.org

The general mechanism proceeds through a nucleophilic attack by the sulfur atom of the thioamide on the α-halo carbonyl compound. This is followed by cyclization and dehydration to yield the aromatic thiazole ring. smolecule.com For the synthesis of 2,4-dimethylthiazole, the reaction would typically involve chloroacetone (B47974) and thioacetamide. orgsyn.org While the direct Hantzsch synthesis of this compound is less commonly detailed, the synthesis of the core 2,4-dimethylthiazole structure is a well-established precursor. orgsyn.org Modifications to introduce the vinyl group can then be performed.

Table 2: Hantzsch Thiazole Synthesis Example

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole orgsyn.org |

| α-Haloketone | Thioamide | Substituted Thiazole smolecule.com |

Multicomponent Reactions for Thiazole Scaffold Construction

Multicomponent reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like thiazole derivatives in a single step from three or more reactants. nih.goviau.ir These reactions are advantageous due to their operational simplicity and atom economy. nih.goviau.ir

Several MCRs have been developed for the construction of the thiazole scaffold. For instance, a domino approach using arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation can produce polysubstituted thiazoles. nih.gov Another method involves the reaction of thiosemicarbazones, arylglyoxals, and active methylene (B1212753) compounds in ethanol (B145695) with an acetic acid catalyst. nih.gov A chemoenzymatic one-pot MCR has also been developed using secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates, catalyzed by trypsin, to produce thiazole derivatives in high yields under mild conditions. nih.gov These strategies highlight the versatility of MCRs in generating a diverse range of thiazole-containing compounds. nih.goviau.irnih.gov

Functional Group Transformations and Derivatization Strategies of the Vinyl Moiety

The vinyl group of this compound is a key site of reactivity, allowing for a variety of functional group transformations and derivatization strategies. smolecule.com This enhances the compound's utility as a synthetic intermediate. smolecule.comdntb.gov.uanumberanalytics.com

Cycloaddition Reactions of Vinylthiazoles (e.g., [4+2] Cycloadditions)

The vinyl group can participate in cycloaddition reactions, which are powerful methods for forming cyclic structures. vulcanchem.comlibretexts.org A prominent example is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a dienophile (in this case, the vinylthiazole) to form a six-membered ring. libretexts.org

While specific examples for this compound are not extensively documented in the provided context, the principle applies. The vinyl group acts as a dienophile that can react with various dienes to construct fused heterocyclic systems. vulcanchem.com For example, photoinduced [4+2] cycloadditions of vinyldiazoacetates with dienophiles like furan (B31954) have been shown to produce bicyclic compounds with high selectivity. rsc.org This type of reaction demonstrates the potential for vinyl-heteroaromatics to be used in building complex molecular frameworks.

Selective Oxyfunctionalization of the Vinyl Group (e.g., Azidooxygenation)

The carbon-carbon double bond of the vinyl group is susceptible to selective functionalization. One such transformation is azidooxygenation, which introduces both an azide (B81097) (–N₃) and an oxygen-containing group across the double bond. acs.orgnih.gov

A photolytic, radical-induced method has been developed for the vicinal azidooxygenation of alkenes, which has been successfully applied to 4-methyl-5-vinylthiazole, a close analog of the target compound. acs.orgnih.govdoi.org This reaction proceeds without a photoredox catalyst and uses an aryl-λ³-azidoiodane species, generated in situ, as a source of the azidyl radical. acs.orgnih.gov The process is highly selective and provides a direct route to valuable β-azido alcohol motifs, which are versatile synthetic intermediates. acs.orgnih.gov The reaction on 4-methyl-5-vinylthiazole yielded the corresponding azidooxygenated product in high yield (85-88%). acs.orgnih.govdoi.org

Table 3: Azidooxygenation of 4-Methyl-5-vinylthiazole

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| 4-Methyl-5-vinylthiazole | PhI(OAc)₂/NaN₃, TEMPO•, visible light | 5-(2-Azido-1-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-4-methylthiazole | 88% nih.govdoi.org |

Modifications Leading to Biologically Active Analogues

The structural framework of this compound serves as a valuable scaffold for chemical modifications aimed at producing analogues with significant biological activities. Research has focused on altering the vinyl group and other positions of the thiazole ring to develop compounds with potential therapeutic applications, particularly as neuroprotective agents. nih.gov

Thiazole derivatives have been recognized for their sedative, hypnotic, and anticonvulsant properties, which suggest GABA-mimetic activity. nih.gov Building on this, synthetic efforts have explored analogues of neuroprotective compounds by modifying the thiazole motif. One key strategy involves the transformation of the vinyl group of a closely related starting material, 4-methyl-5-vinylthiazole. nih.gov This process begins with the conversion of the vinyl group into an epoxide intermediate. This reactive epoxide can then be treated with various Grignard reagents to introduce a range of substituents, leading to the formation of chiral secondary alcohols. nih.gov This methodology allows for the creation of a diverse library of thiazole-based compounds for biological screening.

Furthermore, extending the structural diversity, derivatives have been synthesized that incorporate other biologically relevant moieties, such as indole (B1671886). nih.gov The exploration of this structural space has led to the identification of specific fragments that appear crucial for bioactivity. For instance, the 3-(1H-1,2,3-triazole-4-yl)-pyridine fragment has been identified as a potential neuroprotective pharmacophore. nih.gov When this fragment was incorporated into new derivatives, the resulting compounds exhibited excellent neuroprotective properties in in-vitro bioassays. nih.gov Conversely, modifications such as removing the 3-pyridyl substituent or replacing it with other aromatic or heterocyclic systems resulted in diminished efficacy, highlighting the structural sensitivity of the biological activity. nih.gov

Beyond neuroprotection, other modifications of the thiazole core have yielded compounds with different biological profiles. For example, the synthesis of various (E)-2-styrylthiazole and (E)-2-[(naphthalen-1-yl)vinyl]thiazole derivatives has produced molecules with significant activity against neuroblastoma cells. researchgate.net Similarly, the synthesis of trisubstituted 2-amino-4,5-diarylthiazole derivatives has led to compounds with promising anti-Candida albicans activity, comparable to the antifungal drug fluconazole. nih.gov These examples underscore the versatility of the thiazole ring as a template for the development of novel, biologically active agents.

Table 1: Examples of Synthesized Biologically Active Thiazole Analogues This table is interactive and can be sorted by clicking on the headers.

| Starting Material Analogue | Modification Strategy | Resulting Analogue Class | Target Biological Activity | Reference |

|---|---|---|---|---|

| 4-Methyl-5-vinylthiazole | Epoxidation of vinyl group, followed by reaction with Grignard reagents | Thiazole-based secondary alcohols | Neuroprotection | nih.gov |

| 4-Methyl-5-vinylthiazole | Introduction of indole moiety | Indole-thiazole hybrids | Neuroprotection | nih.gov |

| Thiazole derivatives | Knoevenagel-type condensation | (E)-2-Styrylthiazoles | Anticancer (Neuroblastoma) | researchgate.net |

| 2-Aminothiazole core | Amidation at C2, Arylation at C4/C5 | Trisubstituted 2-amino-4,5-diarylthiazoles | Antifungal (Anti-Candida albicans) | nih.gov |

Catalytic Applications Involving this compound Derivatives

The vinyl group of this compound provides a reactive handle for polymerization, enabling its use as a monomer for the creation of functional polymer-supported catalysts. smolecule.comresearchgate.net This approach combines the catalytic activity of the thiazole nucleus with the practical advantages of heterogeneous catalysis, such as easy separation, recovery, and reusability. researchgate.netbeilstein-journals.org

A significant application of this compound is in the synthesis of polymer-supported N-heterocyclic carbene (NHC) precatalysts. researchgate.net The process involves the free-radical polymerization of this compound. researchgate.netresearchgate.net This reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), to produce poly(3,4-dimethyl-5-vinylthiazolium). researchgate.net This polymer serves as a robust, insoluble support material with integrated thiazolium salt moieties, which are the precursors to the catalytically active NHCs. researchgate.netresearchgate.net

These polymer-supported catalysts have proven to be highly effective and recyclable. In one study, a poly(5-vinylthiazolium)/DBU system demonstrated excellent catalytic activity for the thioesterification of aldehydes with thiols and could be reused at least ten times without a significant loss of activity. researchgate.netresearchgate.net The development of such immobilized organocatalysts is a key area of research, aiming to create more sustainable and economically viable chemical processes. beilstein-journals.orgunipi.it

Table 2: Synthesis and Application of Polymer-Supported Thiazolium Catalyst This table is interactive and can be sorted by clicking on the headers.

| Monomer | Polymerization Method | Initiator | Resulting Polymer | Catalytic Application | Key Features | Reference |

|---|---|---|---|---|---|---|

| This compound | Free radical polymerization | 2,2'-Azobisisobutyronitrile (AIBN) | Poly(3,4-dimethyl-5-vinylthiazolium) | Dehydrogenative C-S cross-coupling (Thioesterification) | Recyclable (≥10 times), Excellent activity | researchgate.netresearchgate.net |

The polymer-supported thiazolium salts derived from this compound function as precatalysts for N-heterocyclic carbenes (NHCs), which are the true catalytic species in dehydrogenative cross-coupling reactions. researchgate.net Dehydrogenative coupling is an atom-economical synthetic strategy that involves the formation of a new bond through the removal of two hydrogen atoms, requiring an oxidant to accept the hydrogen and drive the reaction. mdpi.com

In the context of C-S cross-coupling (thioesterification), the catalytic cycle begins with the in-situ generation of the NHC. researchgate.net

NHC Formation: A base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), deprotonates the C2-position of the polymer-supported thiazolium salt, yielding the highly nucleophilic N-heterocyclic carbene. researchgate.net

Breslow Intermediate Formation: The NHC attacks the carbonyl carbon of an aldehyde substrate. A subsequent proton transfer results in the formation of the key "Breslow intermediate."

Thiol Attack and Acyl Azolium Formation: The Breslow intermediate is then attacked by a thiol. This step is followed by the elimination of the initial aldehyde's oxygen and hydrogen, leading to the formation of an acyl azolium species.

This mechanism leverages the unique reactivity of NHCs to activate aldehydes for acylation under mild conditions, while the polymer support facilitates catalyst handling and recycling. researchgate.netresearchgate.net

Table 3: Components and Roles in Dehydrogenative C-S Cross-Coupling This table is interactive and can be sorted by clicking on the headers.

| Component | Role in Catalytic Cycle | Reference |

|---|---|---|

| Poly(3,4-dimethyl-5-vinylthiazolium) | N-Heterocyclic Carbene (NHC) Precatalyst | researchgate.net |

| Aldehyde | Acyl group donor substrate | researchgate.net |

| Thiol | Nucleophile; source of the thio- group | researchgate.net |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base; deprotonates the thiazolium salt to form the active NHC | researchgate.net |

| Phenazine | Oxidant; facilitates the overall dehydrogenative process | researchgate.net |

Natural Occurrence and Biosynthesis of 2,4 Dimethyl 5 Vinylthiazole

Distribution of 2,4-Dimethyl-5-vinylthiazole in Natural Sources

This compound has been identified in a range of food products, where it imparts specific flavor notes, and in the floral scents of certain plants, where it plays a crucial role in pollination.

Table 1: Selected Food Products Containing this compound

| Food Category | Specific Examples | Associated Flavor Profile |

| Processed Meats | Pork, Beef | Meaty, Roasted |

| Snack Foods | Potato Chips | Nutty, Roasted |

| Beverages | Coffee | Roasted, Nutty |

| Confectionery | Chocolate, Cocoa | Cocoa, Nutty |

| Bakery | Bread | Roasted |

| Soups & Sauces | Various | Savory |

Previously unreported in flowers, this compound has been identified as a significant component of the floral scents of several plant species. researchgate.net Research has shown it to be a prominent constituent in the floral bouquets of four species of Annona (Annonaceae family) and a major compound in the scent of Caladium bicolor (Araceae family). researchgate.netrsc.orgufmg.br In these plants, the compound is a powerful attractant for their specific pollinators, which are beetles from the genus Cyclocephala. researchgate.netrsc.org Field experiments have confirmed that this nitrogen- and sulfur-containing heterocyclic compound is highly attractive to both male and female beetles of the species Cyclocephala atricapilla, C. celata, and C. vestita. rsc.org

Table 2: Plants with this compound in their Floral Scent

| Plant Family | Species | Pollinator Attracted |

| Annonaceae | Annona spp. | Cyclocephala beetles |

| Araceae | Caladium bicolor | Cyclocephala beetles |

Proposed Biosynthetic Pathways for Thiazole (B1198619) Compound Formation

The formation of this compound and related thiazoles is primarily attributed to two key biochemical processes: the Maillard reaction, especially in the context of food, and the metabolic breakdown of thiamine (B1217682) (vitamin B1).

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during the thermal processing of food. mdpi.comntou.edu.tw This reaction is a fundamental pathway for the generation of a wide array of flavor and aroma compounds, including heterocyclic compounds like thiazoles. researchgate.netntou.edu.tw The formation of sulfur-containing volatiles, such as this compound, is often explained by the thermal interaction of sulfur-containing amino acids (like cysteine) with carbohydrates or carbonyl compounds. researchgate.netntou.edu.tw Different reaction conditions, such as temperature, time, and the specific precursors involved, lead to the formation of a diverse range of aroma compounds. mdpi.com For example, the reaction of L-cysteine with pentoses is a known pathway for producing various sulfur compounds. ntou.edu.tw

Thiamine, also known as vitamin B1, is a complex molecule that contains a thiazole ring [5-(2-hydroxyethyl)-4-methylthiazole] linked to a pyrimidine (B1678525) ring. inchem.orgresearchgate.net The metabolism and thermal degradation of thiamine are significant sources of thiazole-containing aroma compounds in food. ntou.edu.twinchem.org Thiamine can break down into its constituent pyrimidine and thiazole fragments, which can then undergo further reactions. inchem.org It has been hypothesized that the origin of 4-methyl-5-vinylthiazole (B145775) in plants may be linked to the metabolism of thiamine. researchgate.net This suggests a biosynthetic pathway where the thiazole moiety of vitamin B1 serves as a precursor for the formation of this specific floral volatile.

Biological Activities and Mechanistic Studies of 2,4 Dimethyl 5 Vinylthiazole and Its Analogues

Contribution to Sensory Perception and Flavor Profiles

2,4-Dimethyl-5-vinylthiazole is a sulfur-containing heterocyclic compound recognized for its distinct nutty and cocoa-like aroma. thegoodscentscompany.com In the flavor industry, it is valued for its contribution to meaty and roasted flavor profiles. smolecule.com The olfactory characteristics are described as nutty and cocoa-like when evaluated at a 0.10% concentration in dipropylene glycol. thegoodscentscompany.com Its taste is predominantly characterized as nutty. thegoodscentscompany.com This thiazole (B1198619) derivative is one of approximately 45 different thiazoles utilized in flavor creation, contributing to a range of sensory experiences from nutty and popcorn-like to meaty. leffingwell.com

The vinyl group present in the structure of this compound plays a significant role in its reactivity and, consequently, its flavor profile, distinguishing it from other similar compounds. smolecule.com The table below summarizes the key olfactory and gustatory properties of this compound.

| Property | Description | Source |

| Odor Type | Nutty | thegoodscentscompany.com |

| Odor Description | Nutty, cocoa | thegoodscentscompany.com |

| Flavor Type | Nutty | thegoodscentscompany.com |

| Taste Description | Nut | thegoodscentscompany.com |

Biological Interactions and Cellular Effects of Thiazole Derivatives

The thiazole ring is a prominent scaffold in medicinal chemistry due to its wide range of pharmacological activities. researchgate.netfabad.org.tr Thiazole derivatives are known to interact with various biological targets, including enzymes and receptors, leading to a spectrum of cellular effects. researchgate.netmdpi.com

Thiazole-derived compounds have been shown to influence various metabolic pathways. qeios.com For example, some thiazole derivatives can act as inhibitors of enzymes crucial for bacterial viability, such as DNA gyrase, by interfering with its ATPase activity. nih.gov This inhibition disrupts essential cellular processes in bacteria. nih.gov Other thiazole derivatives have been developed as inhibitors of ubiquitin-specific protease 7 (USP7), a potential drug target in cancer therapy, thereby inducing cell death in cancer cells. nih.gov The thiazole scaffold is also present in Vitamin B1 (thiamine), which is essential for the synthesis of acetylcholine (B1216132) and the normal functioning of the nervous system, highlighting its role in fundamental metabolic processes. sciencescholar.us

The thiazole core is a key feature in the development of therapeutic agents for a variety of disorders, demonstrating a broad range of biological activities including neuroprotective effects. fabad.org.trnih.gov

Thiazole derivatives have been extensively investigated for their neuroprotective potential. nih.gov Studies have shown that certain thiazole sulfonamides exhibit potent neuroprotective effects in models of Parkinson's disease by improving cell survival, enhancing intracellular antioxidants, and improving mitochondrial function. nih.gov These compounds were found to maintain the activity of SIRT1, a protein involved in cellular stress resistance, against neurotoxin-induced damage. nih.gov

Furthermore, thiazole-based compounds have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. acs.org Some of these derivatives have shown potent AChE inhibitory activity, suggesting their potential as lead compounds for the development of new treatments for neurodegenerative diseases. acs.orgresearchgate.net Research has also explored thiazole-carboxamide derivatives as modulators of AMPA receptors, which are involved in excitatory neurotransmission. mdpi.com Certain derivatives have demonstrated the ability to act as negative allosteric modulators, suggesting therapeutic potential in neurological conditions characterized by excessive excitatory signaling. mdpi.comnih.gov

The table below summarizes the neuroprotective activities of selected thiazole derivatives from various studies.

| Thiazole Derivative Type | Target/Mechanism | Observed Effect | Potential Application | Source |

| Thiazole sulfonamides | SIRT1 activation, antioxidant, mitochondrial function | Improved cell survival, neuroprotection against 6-OHDA | Parkinson's Disease | nih.gov |

| Thiazole-based derivatives | Acetylcholinesterase (AChE) inhibition | Potent AChE inhibitory activity | Alzheimer's Disease | acs.org |

| Thiazole-carboxamide derivatives | AMPA receptor modulation | Negative allosteric modulation, reduced current amplitude | Neurological disorders with excitotoxicity | mdpi.comnih.gov |

Neuropharmacological Research on Thiazole-Based Scaffolds

Antiproliferative Activity against Specific Cell Lines (e.g., Neuroblastoma)

While research specifically detailing the antiproliferative activity of this compound against neuroblastoma cell lines is not extensively documented, studies on structurally similar thiazole derivatives provide valuable insights into the potential of this chemical class. The thiazole scaffold is a component in various compounds demonstrating a range of biological activities, including anticancer effects. nih.gov

Research into other vinylthiazole analogues has shown significant activity against neuroblastoma cells. For instance, a series of (E)-2-[naphthalen-1-yl)vinyl]thiazole derivatives proved to be remarkably active against the SH-SY5Y human neuroblastoma cell line, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 2.09 to 8.64 µM. researchgate.netresearchgate.net In contrast, some (E)-2-styrylthiazoles were only moderately active, while others led to a proliferation of SH-SY5Y cells. researchgate.netresearchgate.net This highlights the critical role that specific substitutions on the thiazole ring and its side chains play in determining the antiproliferative effect.

The anticancer effect of related compounds, such as 2-(monohalogenophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles, has been observed in tumor cells from nervous system cancers, including neuroblastoma (rhabdomyosarcoma/medulloblastoma). nih.gov The mechanism for these related compounds was linked to a decrease in DNA synthesis. nih.gov These findings suggest that thiazole-containing structures are a promising area for the development of novel anticancer agents targeting neuroblastomas, warranting further investigation into the specific effects of this compound.

Table 1: Antiproliferative Activity of selected (E)-2-[2-(naphthalen-1-yl)vinyl]thiazole derivatives against SH-SY5Y Neuroblastoma Cells

This table is based on data for structural analogues, as specific data for this compound was not available in the reviewed sources.

| Compound Derivative | IC50 Value (µM) against SH-SY5Y Cells |

| (E)-2-[2-(naphthalen-1-yl)vinyl]thiazole analogue 1 | 2.09 |

| (E)-2-[2-(naphthalen-1-yl)vinyl]thiazole analogue 2 | 8.64 |

| (E)-2-styrylthiazole analogue 1 | 10.8 |

| (E)-2-styrylthiazole analogue 2 | 11.7 |

Source: Adapted from research findings on thiazole analogues. researchgate.netresearchgate.net

Biotransformation and Degradation Pathways of Thiazole Structures

The metabolic fate of thiazole-containing compounds is crucial for understanding their biological activity and clearance from the body. The structure of the thiazole ring and its substituents heavily influences the degradation pathways.

Oxidative Metabolism of the Thiazole Ring and Side Chains

The thiazole ring, an aromatic heterocycle containing sulfur and nitrogen, can undergo several oxidative transformations. wikipedia.orgresearchgate.net General oxidative pathways include oxidation at the nitrogen atom to form an aromatic thiazole N-oxide or oxidation at the sulfur atom, which leads to non-aromatic sulfoxides or sulfones. wikipedia.org

The substitution pattern on the thiazole ring significantly directs the metabolic process. A key example is the comparison between the drugs sudoxicam (B611048) and meloxicam (B1676189). These compounds are structurally identical except for a methyl group at the C-5 position of the thiazole ring in meloxicam. acs.org In sudoxicam, metabolism proceeds via P450-mediated oxidation, leading to the formation of a reactive epoxide and subsequent ring-opening. acs.org However, in meloxicam, the presence of the C-5 methyl group provides an alternative, preferred site for metabolism. The main metabolic pathway for meloxicam is the oxidation of this methyl group, which effectively spares the thiazole ring from oxidative cleavage. acs.orguq.edu.au

This "decoy" group strategy, where a metabolically susceptible group is added to protect the core ring structure, is a recognized approach in drug design to prevent the formation of reactive metabolites. acs.org For this compound, the presence of two methyl groups and a vinyl group on the thiazole ring provides multiple potential sites for oxidative metabolism, which could influence its metabolic stability and pathway, potentially favoring side-chain oxidation over ring cleavage.

Role of Enzymes in Metabolic Processes

A variety of enzymes are involved in the biotransformation of thiazole structures. The cytochrome P450 (CYP450) superfamily of enzymes, primarily located in the liver, plays a major role. acs.orgnih.gov As seen with sudoxicam, CYP450 enzymes mediate the oxidation that can lead to thiazole ring opening. acs.org General biotransformation pathways for thiazoles, including those mediated by cytochrome P450 monooxygenase families, are known to occur across many species. researchgate.net

Besides the CYP450 system, other enzymes like peroxidases are capable of degrading thiazole-containing compounds. nih.govbrjac.com.br For example, chloroperoxidase (CPO), a heme-containing enzyme, can degrade the model thiazole pollutant thioflavin T through an oxidative mechanism. nih.govresearchgate.net Peroxidases, in the presence of hydrogen peroxide, can catalyze the oxidative cleavage of carbon-carbon bonds in various organic compounds. brjac.com.br These enzymes generate reactive oxygen radicals that break down the parent pollutant into smaller, more biodegradable compounds. researchgate.net Fungi-derived peroxidases have shown a strong capacity to degrade a variety of organic pollutants into less toxic products. researchgate.net

Therefore, the metabolism of a compound like this compound is expected to involve a combination of enzymatic processes, primarily hepatic CYP450-mediated oxidation of the side chains and potential contributions from other oxidative enzymes depending on the biological system.

Analytical Techniques for the Characterization and Quantification of 2,4 Dimethyl 5 Vinylthiazole

Chromatographic Separation Methodologies

Chromatography is fundamental to isolating 2,4-Dimethyl-5-vinylthiazole from complex mixtures, a critical step preceding its identification and quantification. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and the nature of the sample matrix.

Gas chromatography is a principal technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net Given its application as a flavoring agent with a nutty, cocoa-like odor, GC is extensively used to study its presence in food and beverages. fao.org In food flavor analysis, GC is often combined with olfactometry (GC-O) to correlate the presence of specific volatile compounds with their sensory impact. researchgate.net The combination of capillary gas chromatography with mass spectrometry (GC-MS) is a powerful method used to characterize thiazoles in the volatile fractions of products like potato chips and boiled potatoes. researchgate.net The retention of the compound within the GC column is dependent on factors such as the column's stationary phase, temperature program, and the compound's boiling point (183-184 °C). fao.org

While GC is favored for volatile analysis, liquid chromatography, particularly high-performance liquid chromatography (HPLC), serves a crucial role in the analysis and purification of this compound. cabidigitallibrary.org LC is especially useful for isolating the compound from non-volatile sample components or during synthesis purification. google.com In preparative applications, silica (B1680970) gel liquid chromatography can be employed to purify the crude product, with fractions monitored by techniques like thin-layer chromatography (TLC). google.com

Spectrometric Identification and Structural Elucidation

Following separation, spectrometric techniques are employed to provide definitive structural identification and confirmation. Mass spectrometry and nuclear magnetic resonance spectroscopy are the most critical tools for the elucidation of this compound.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is indispensable for identifying and confirming the presence of this compound in complex volatile mixtures. researchgate.net The mass spectrometer ionizes the molecule and fragments it in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. The molecular weight of this compound is 139.22 g/mol . fao.org Public databases like PubChem provide predicted collision cross-section (CCS) values for different adducts of the molecule, which are important parameters in ion mobility-mass spectrometry. uni.lu These predictions aid in the identification of the compound in complex analytical runs. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 140.05286 | 125.6 |

| [M+Na]⁺ | 162.03480 | 136.6 |

| [M-H]⁻ | 138.03830 | 129.2 |

| [M+NH₄]⁺ | 157.07940 | 149.2 |

| [M+K]⁺ | 178.00874 | 134.1 |

| Data sourced from PubChem. uni.lu |

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural assignment of this compound. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists NMR as the required identity test for this flavoring agent. fao.orgfao.org NMR provides detailed information about the carbon-hydrogen framework of the molecule. Techniques such as ¹H-NMR (proton NMR) and ¹³C-NMR, along with two-dimensional methods like Heteronuclear Multiple Bond Correlation (HMBC), allow for the unambiguous assignment of all atoms in the structure. mpg.de For instance, in related thiazolium compounds, ¹H-NMR spectra clearly distinguish the protons of the vinyl group, the methyl groups, and the thiazole (B1198619) ring. mpg.de

Table 2: Example NMR Data for a Structurally Related Thiazolium Compound (3,4-Dimethyl-5-vinylthiazol-3-ium iodide)

| Nucleus | Chemical Shift (δ) in ppm | Description |

| ¹H | 10.28 | Singlet, 1H (Thiazole ring proton) |

| ¹H | 7.17 | Doublet of doublets, 1H (Vinyl group) |

| ¹H | 6.03 | Doublet, 1H (Vinyl group) |

| ¹H | 5.69 | Doublet, 1H (Vinyl group) |

| ¹H | 4.33 | Singlet, 3H (Methyl group) |

| ¹H | 2.68 | Singlet, 3H (Methyl group) |

| ¹³C | 158.29 - 12.04 | Various signals corresponding to the carbon atoms in the molecule |

| This data is for a derivative and serves as an illustrative example of NMR application. mpg.de |

Advanced Sample Preparation and Enrichment Strategies

To detect and analyze trace amounts of this compound, especially in complex food matrices, advanced sample preparation and enrichment techniques are essential. These methods concentrate the analyte and remove interfering substances. researchgate.net

Simultaneous Steam Distillation-Solvent Extraction (SDE): This technique is effective for isolating volatile and semi-volatile compounds from aqueous samples. For instance, it has been used to isolate the volatile constituents of pressure-cooked pork liver for subsequent analysis. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a modern, solvent-free technique used for extracting volatile compounds from the headspace above a sample. researchgate.net It is widely used in flavor and fragrance analysis and has been applied to study aromatic compounds in beverages like cold brew coffee. researchgate.net

Molecularly Imprinted Polymers (MIPs): This is a highly selective sample preparation technique where a polymer is created with specific recognition sites for a target molecule. google.com While a general technique, it can be tailored for the selective extraction of specific compounds like thiazole derivatives from complex sample matrices. google.com The process involves polymerizing functional monomers around a template molecule (the analyte), which is later removed, leaving specific cavities that can rebind the target compound. google.com

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a modern, solvent-free sample preparation technique widely employed for the analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs). chromatographyonline.commdpi.com This method integrates sampling, extraction, concentration, and sample introduction into a single step, making it efficient and cost-effective. chromatographyonline.commdpi.com The core of the technique is a fused-silica fiber coated with a polymeric stationary phase. nih.gov When exposed to the headspace (the gas phase above a sample), the fiber adsorbs and concentrates analytes, which are then thermally desorbed directly into the injection port of a gas chromatograph (GC) for separation and analysis, typically by mass spectrometry (MS). mdpi.com

The effectiveness of HS-SPME is dependent on several experimental parameters that must be optimized to achieve high sensitivity and accuracy. mdpi.comnih.gov The choice of fiber coating is critical, as it determines the extraction efficiency for specific analytes based on polarity and molecular weight. nih.gov Other key parameters include extraction time, extraction temperature, sample volume, and the addition of salt to the sample matrix, which can increase the volatility of the analytes. nih.govnih.gov

For the analysis of thiazole derivatives and other volatile flavor compounds, HS-SPME coupled with GC-MS is an invaluable tool. chromatographyonline.commdpi.com It allows for the identification of trace-level components in complex matrices. nih.gov The optimization of HS-SPME parameters is crucial for the accurate quantification of compounds like this compound.

Below is a table summarizing the key parameters that are typically optimized for the HS-SPME analysis of volatile compounds.

| Parameter | Description | Typical Range/Options | Rationale |

| Fiber Coating | The type of polymer coated on the fused-silica fiber. | PDMS, CAR/PDMS, DVB/CAR/PDMS | The selection depends on the polarity and volatility of the target analyte. CAR/PDMS is often suitable for a broad range of volatile compounds. nih.gov |

| Extraction Temperature | The temperature at which the sample is heated during extraction. | 40 °C - 80 °C | Higher temperatures increase the vapor pressure of the analyte, facilitating its transfer to the headspace, but can also lead to thermal degradation. nih.gov |

| Extraction Time | The duration the fiber is exposed to the sample's headspace. | 10 min - 60 min | Longer times can increase the amount of analyte extracted, until equilibrium is reached between the sample matrix, headspace, and fiber. mdpi.comnih.gov |

| Salt Addition | The addition of an inorganic salt (e.g., NaCl) to the sample. | 0 mol/L - 6 mol/L | Salt increases the ionic strength of the sample, which can decrease the solubility of organic analytes and promote their transfer to the headspace (salting-out effect). nih.gov |

| Desorption Time | The time the fiber spends in the hot GC inlet to release the analytes. | 1 min - 11 min | This must be sufficient to ensure complete transfer of the analytes from the fiber to the GC column for accurate analysis. mdpi.com |

| pH of Sample | The pH of the aqueous sample matrix. | 6 - 9 | Adjusting the pH can suppress the ionization of certain analytes, making them more volatile and available for extraction. nih.gov |

This table is generated based on data from multiple sources for general volatile compound analysis. mdpi.comnih.govnih.gov

Column Chromatography for Purification and Isolation

Column chromatography is a fundamental and widely used preparative technique for the separation and purification of individual chemical compounds from a mixture. scispace.comarkat-usa.org The method relies on the differential partitioning of compounds between a stationary phase, typically packed into a vertical glass column, and a mobile phase that percolates through the column. google.com For the purification of this compound and related heterocyclic compounds, silica gel is the most commonly employed stationary phase. scispace.comnih.govrsc.org

The process involves loading the crude mixture onto the top of the silica gel column and then eluting with a solvent or a mixture of solvents (the mobile phase). The separation occurs because different components of the mixture have different affinities for the stationary phase and different solubilities in the mobile phase. Compounds that have a stronger interaction with the stationary phase move down the column more slowly, while compounds that are more soluble in the mobile phase and have weaker interactions with the stationary phase move more quickly. arkat-usa.org

The choice of the mobile phase is critical for achieving good separation. A gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity, is often used to elute compounds with varying polarities. google.com The fractions are collected sequentially as they exit the column, and techniques like Thin-Layer Chromatography (TLC) are used to identify which fractions contain the desired pure compound. scispace.com

Research literature demonstrates the routine use of column chromatography for the purification of synthesized thiazole derivatives. The selection of the eluent system is tailored to the specific polarity of the target molecule.

The following table presents examples of solvent systems used as mobile phases in the column chromatographic purification of thiazole derivatives on a silica gel stationary phase.

| Product Type | Mobile Phase (Eluent System) | Source |

| Thiazole Derivative | Hexanes/Ethyl acetate (B1210297) (1:1) | nih.gov |

| Thiazole Derivative | Hexane/Ethyl acetate (2:1) | nih.gov |

| Thiazole Derivative | Dichloromethane/Methanol (15:1) | nih.gov |

| 4-Methyl-2-p-tolyl-5-vinylthiazole | Diethyl ether | scispace.com |

| (E)-3-phenylprop-2-enethioamide | Hexane-EtOAc (3:2) | arkat-usa.org |

| 5-(1-Azido-3,3-dichloropropyl)-4-methylthiazole | Petroleum Ether/Ethyl Acetate (5:1) | rsc.org |

Computational and Theoretical Investigations of 2,4 Dimethyl 5 Vinylthiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

A critical parameter derived from quantum chemical calculations is the energy of the Highest Occupied Molecular Orbital (HOMO). The HOMO energy is an indicator of a molecule's ability to donate electrons in a chemical reaction. A higher HOMO energy level generally corresponds to greater reactivity, particularly in reactions with electron-deficient species (electrophiles).

For vinylthiazoles, the HOMO energy is a key factor in predicting their reactivity in polar cycloaddition reactions. acs.orgnih.govum.es Computational studies show that the presence of electron-donating groups on the thiazole (B1198619) ring, such as an amino group at the C-2 position, significantly raises the HOMO energy, thereby increasing the reactivity of the diene system formed by the vinyl group and the adjacent double bond of the thiazole ring. acs.orgum.es

While specific calculations for 2,4-dimethyl-5-vinylthiazole are not extensively published, data from analogous compounds provide valuable insights. The reactivity of different 4-vinylthiazole derivatives in Diels-Alder reactions can be directly correlated with their calculated HOMO energies. For example, the increased reactivity of 2-amino-4-vinylthiazole compared to 2-phenyl- or 2-methyl-4-vinylthiazoles is explained by its higher HOMO energy. um.es This suggests that the methyl groups in this compound would also influence its HOMO energy and, consequently, its reactivity.

| Compound | HOMO Energy (eV) | Reference |

|---|---|---|

| 2-Amino-4-vinylthiazole | -7.98 | um.es |

| 2-Phenyl-4-vinylthiazole | -8.01 | um.es |

| 2-Methyl-4-vinylthiazole | -8.41 | um.es |

| 5-Acetyl-2,4-dimethylthiazole | -6.96 (Calculated HOMO-LUMO gap is 4.42 eV) | researchgate.net |

Molecular Modeling and Simulation of Chemical Processes

Molecular modeling allows for the simulation of chemical reactions, providing a step-by-step view of how reactants transform into products. These simulations are used to map out potential energy surfaces, identify transition states, and calculate activation energies, which helps in understanding reaction mechanisms and predicting product distributions.

The vinyl group in this compound makes it a potential candidate for cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition, where it can act as the diene component. Although thiazoles are aromatic and generally unreactive in such reactions, the presence of the vinyl group and activating substituents can facilitate these processes. acs.orgnih.gov

Computational studies on the cycloaddition reactions of related 4-alkenyl-2-aminothiazoles with electron-poor dienophiles like nitroalkenes have provided detailed mechanistic insights. acs.orgnih.gov These studies analyze the potential energy surfaces for different reaction pathways, including endo and exo approaches of the reactants. acs.org The calculations often reveal that these reactions can proceed through either a concerted, albeit asynchronous, transition state or a stepwise mechanism involving a zwitterionic intermediate. acs.orgsemanticscholar.org For instance, the reaction of 2-dimethylamino-4-vinylthiazole with (E)-β-nitrostyrene is proposed to proceed via a stepwise mechanism initiated by a nucleophilic attack from the C-5 position of the thiazole onto the nitroalkene. acs.org These computational analyses successfully explain the observed regioselectivity and stereoselectivity of the products formed. acs.orgmdpi.com

Structure-Activity Relationship (SAR) Modeling for Thiazole Derivatives

Structure-Activity Relationship (SAR) modeling is a computational technique used extensively in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. Thiazole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiparasitic properties. laccei.orgmdpi.comresearchgate.netjst.go.jp

SAR studies on thiazole derivatives often involve developing Quantitative Structure-Activity Relationship (QSAR) models. laccei.org These models use molecular descriptors—calculated properties that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties—to build a mathematical relationship with a measured biological activity. For example, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors for anti-inflammatory applications successfully created a model that could predict the activity of new compounds. laccei.org Similarly, SAR analyses have been crucial in optimizing thiazole-based compounds as anticancer and antiparasitic agents, identifying key structural features that enhance potency and selectivity. mdpi.comjst.go.jpresearchgate.net The presence, type, and position of substituents on the thiazole ring are critical factors that SAR models evaluate to guide the design of more effective therapeutic agents. researchgate.netresearchgate.net

Applications and Future Research Directions for 2,4 Dimethyl 5 Vinylthiazole

Contributions to Synthetic Organic Chemistry

The thiazole (B1198619) moiety is a cornerstone in synthetic organic chemistry, and 2,4-Dimethyl-5-vinylthiazole, as a functionalized derivative, presents unique opportunities for chemical innovation. Its contributions are notable in the construction of complex molecular architectures and the generation of chemical libraries for screening purposes.

Development of Novel Catalytic Systems

Currently, there is a lack of available scientific literature detailing the specific use of this compound in the development of novel catalytic systems. Research has focused more on the catalytic methods for synthesizing thiazole derivatives rather than employing them as catalysts. For instance, asymmetric synthesis of thiazoles has been achieved using chiral phosphoric acid (CPA) catalysis through cyclodehydration reactions. smolecule.com Additionally, to improve the efficiency and environmental footprint of industrial-scale thiazole synthesis, supported catalysts like silica-supported tungstosilicic acid have been developed for better recovery and recycling. smolecule.com Another novel approach involves the use of an eco-friendly biocatalyst derived from chitosan, terephthalohydrazide Cs Schiff's base hydrogel (TCsSB), for the synthesis of thiazole derivatives under ultrasonic irradiation.

Synthesis of Complex Molecules and Chemical Libraries

The thiazole ring is a valuable scaffold for synthetic chemists aiming to build complex molecules and diverse chemical libraries. The classic Hantzsch thiazole synthesis, which involves the condensation reaction between α-haloketones and thioamides, remains a widely used and efficient method for preparing thiazole derivatives. smolecule.com The presence of a vinyl group on this compound offers a reactive handle for further chemical modifications, such as polymerization reactions. smolecule.com This reactivity allows for its incorporation into larger, more complex molecular structures. The ability to readily synthesize and modify thiazole-containing compounds has enabled the creation of extensive chemical libraries, which are crucial for screening and identifying new biologically active agents.

Advancements in Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, the thiazole ring is recognized as a privileged scaffold, appearing in numerous clinically approved drugs. chemspider.com Its unique electronic properties and ability to engage in various biological interactions make it a focal point for the design of new therapeutic agents.

Rational Design of Thiazole-Based Therapeutics

The rational design of drugs often employs a pharmacophore hybridization approach, combining two or more bioactive scaffolds to create a new molecule with enhanced activity. smolecule.com The thiazole nucleus is a frequent component in this strategy due to its wide range of pharmacological activities, which include anticancer, anti-HIV, and anti-inflammatory properties. chemspider.com The design process involves computational modeling, such as molecular docking studies, to predict how thiazole derivatives will interact with biological targets like enzymes or receptors. cymitquimica.com This is followed by chemical synthesis and in vitro biological evaluation to validate the design and identify lead compounds for further development. smolecule.comcymitquimica.com

Table 1: Examples of Rationally Designed Thiazole-Based Therapeutic Agents This table is interactive. You can sort and filter the data.

| Compound Class | Therapeutic Target | Key Findings |

|---|---|---|

| Chalcone-Thiazole Hybrids | 5-Lipoxygenase (5-LOX) | Several compounds showed potent inhibition, with IC50 values significantly lower than the control drug, Zileuton. smolecule.com |

| Thiazole/Thiazolidinones | HIV-1 Reverse Transcriptase (RT) | One compound exhibited dual inhibition of both RT and RNase H activities, with potency comparable to Nevirapine. cymitquimica.com |

| Thiazole-Naphthalene Derivatives | Tubulin Polymerization | A lead compound was identified that potently inhibited tubulin polymerization and exhibited strong antiproliferative activity against cancer cell lines. chemspider.com |

| Thiazole Derivatives | PI3K/mTOR | Two compounds were identified as potential dual inhibitors of PI3Kα/mTOR, inducing cell cycle arrest and apoptosis in leukemia cell lines. parchem.com |

Innovations in Food Science and Flavor Technology

Beyond its applications in synthesis and medicine, this compound plays a direct role in the food industry as a significant flavor compound.

Enhancement and Development of Flavor Compounds

This compound is recognized as a flavoring agent by regulatory and advisory bodies such as the Flavor and Extract Manufacturers Association (FEMA). nih.gov It is characterized by its distinct nutty and cocoa-like taste profile. hmdb.ca This organoleptic profile makes it a valuable ingredient for enhancing or imparting specific flavor notes in a variety of food products, particularly in savory applications like meat products, as well as in confectionery and roasted-flavor profiles. smolecule.com The related compound, 4-Methyl-5-vinylthiazole (B145775), is also used for its nutty and cocoa notes in flavors for coffee and hazelnut. aromaaromatics.net

Table 2: Organoleptic Properties of this compound This table is interactive. You can sort and filter the data.

| Property | Description | Source |

|---|---|---|

| Odor | Nutty | thegoodscentscompany.com |

| Flavor | Nutty, Cocoa | hmdb.ca |

| Appearance | Colorless to pale yellow liquid | |

| Classification | Flavoring Agent | fda.gov |

Emerging Research Avenues and Challenges for this compound

The scientific journey of this compound, a compound recognized for its sensory characteristics, is entering a new phase characterized by deeper scrutiny of its safety profile and the exploration of its untapped potential. As research methodologies become more sophisticated, emerging avenues of investigation are focusing on addressing toxicological data gaps, uncovering novel biological functions, and developing more environmentally friendly synthetic routes.

Addressing Genotoxicity Concerns and Data Requirements for Related Compounds

The genotoxic potential of flavoring substances is a critical area of contemporary research. For this compound (designated as [FL-no: 15.005] by EFSA) and structurally related compounds, recent evaluations have highlighted a nuanced genotoxicity profile. The European Food Safety Authority (EFSA) Panel on Food Additives and Flavourings (FAF) has addressed the genotoxicity of this compound, often in conjunction with its representative substance, 4-methyl-5-vinylthiazole ([FL-no: 15.018]).

Initial concerns regarding the genotoxicity of vinylthiazoles were raised due to the presence of a terminal conjugated double bond in their structure. However, subsequent data submissions and evaluations have clarified some of these concerns. For instance, the EFSA FAF Panel concluded that concerns regarding gene mutations and clastogenicity (the ability to cause breaks in chromosomes) are ruled out for both 4-methyl-5-vinylthiazole and, by extension, this compound. europa.eu

Despite these findings, a complete picture of the genotoxic profile remains to be elucidated. A key challenge is the potential for aneugenicity, which is the ability of a substance to cause an abnormal number of chromosomes in a cell. In vitro studies on a structurally related substance, 4,5-dimethyl-2-isobutyl-3-thiazoline (B1587118) ([FL-no: 15.032]), indicated an aneugenic mode of action. europa.eu While this does not directly implicate this compound, it underscores the need for further investigation into this specific endpoint for related thiazoline (B8809763) compounds. dtu.dksemanticscholar.org Consequently, the aneugenic potential of 2,4-dimethyl-3-thiazoline (B13801083) ([FL-no: 15.060]) and 2-isobutyl-3-thiazoline (B13981112) ([FL-no: 15.119]) requires further investigation with studies on the individual substances. dtu.dksemanticscholar.org This highlights a broader data requirement for the thiazole class of compounds to fully resolve any lingering safety questions.

The table below summarizes the genotoxicity status for this compound and a key related compound as evaluated by EFSA.

| Flavouring Substance | FL-no | Gene Mutation & Clastogenicity Concern | Aneugenicity Concern | Data Requirement |

| This compound | 15.005 | Ruled out | Potential requires further investigation | Further studies on individual substances may be needed |

| 4-Methyl-5-vinylthiazole | 15.018 | Ruled out | Potential requires further investigation | Further studies on individual substances may be needed |

Exploration of Novel Biological Roles and Applications

Beyond its established role as a flavoring agent, the biological activities of this compound remain a largely unexplored frontier. The broader class of thiazole derivatives, however, is renowned for a wide spectrum of pharmacological activities, which suggests that this compound could possess untapped biological potential. mdpi.comresearchgate.net Thiazole-containing compounds are known to exhibit activities such as:

Anticancer

Antimicrobial

Anti-inflammatory

Antiviral

Future research could focus on screening this compound for similar biological activities. The presence of the vinyl group, in particular, offers a site for potential metabolic activation or specific interactions with biological macromolecules, which could lead to unique bioactivities not observed in other thiazole derivatives. smolecule.com

A significant challenge in this area is the current lack of focused research on this specific compound. Most studies investigate the biological activities of more complex thiazole-containing molecules designed for therapeutic purposes. A systematic in vitro screening of this compound against various cell lines (e.g., cancer cells, bacterial strains, fungal strains) and enzyme assays could be a crucial first step in uncovering any novel biological roles. Such research could potentially lead to new applications in fields beyond the food industry, such as pharmaceuticals or agrochemicals, although this remains speculative without dedicated investigation.

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is increasingly moving towards more sustainable and environmentally friendly manufacturing processes. The synthesis of thiazole derivatives, including this compound, is an area ripe for the application of green chemistry principles. mdpi.commdpi.comnih.gov Traditional synthetic methods for thiazoles can involve harsh reaction conditions, hazardous solvents, and the generation of significant chemical waste. mdpi.com

Emerging research in thiazole synthesis focuses on several key green chemistry approaches that could be adapted for the production of this compound:

Use of Greener Solvents: Replacing conventional volatile organic compounds with more benign alternatives like water, ethanol (B145695), or deep eutectic solvents. mdpi.comufms.br

Catalysis: Employing reusable solid catalysts or biocatalysts to improve reaction efficiency and reduce waste. nih.gov

Microwave and Ultrasound-Assisted Synthesis: Utilizing alternative energy sources to accelerate reaction times, often leading to higher yields and cleaner products. researchgate.net

Multi-component Reactions: Designing synthetic routes where multiple starting materials are combined in a single step to build the target molecule, reducing the number of synthetic steps and waste generation.

A significant challenge is the development of a green synthetic route that is also economically viable for the industrial-scale production of this compound. While many novel green methods have been reported for various thiazole derivatives, their applicability and scalability for this specific compound need to be investigated. Future research in this area will likely focus on adapting existing green methodologies or developing novel, specific pathways for the synthesis of this compound that are both environmentally responsible and cost-effective.

The table below outlines some green chemistry approaches and their potential advantages for the synthesis of thiazole derivatives.

| Green Chemistry Approach | Potential Advantages |

| Use of Green Solvents (e.g., water, ethanol) | Reduced environmental pollution, lower toxicity, improved safety. ufms.br |

| Heterogeneous Catalysis | Catalyst can be easily recovered and reused, simplifying purification. nih.gov |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields, reduced side reactions. researchgate.net |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, milder reaction conditions. nih.gov |

Q & A

Q. Table 1: Key Analytical Parameters for this compound Detection

| Technique | LOD (ppb) | LOQ (ppb) | Matrix | Reference |

|---|---|---|---|---|

| GC-MS | 0.05 | 0.15 | Boiled beef | |

| HS-SPME/GC-MS | 0.1 | 0.3 | Fried chicken |

Q. Table 2: Comparative Regulatory Classifications

| Agency | Structural Class | TTC Threshold (µg/day) | Key Rationale |

|---|---|---|---|

| EFSA | III | 90 | Conjugated double bond (genotoxicity alert) |

| JECFA | Not classified | N/A | Insufficient evidence (pre-2024) |

Recommendations for Future Research

- Toxicology : Conduct OECD TG 408-compliant subchronic studies with multiple dose levels and expanded endpoints (e.g., oxidative stress markers).

- Analytical Chemistry : Develop LC-MS/MS methods for improved sensitivity in low-concentration matrices.

- Regulatory Science : Reconcile EFSA/JECFA disparities through collaborative inter-laboratory validation studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.